One established area of research explores ephedrine hydrochloride's potential for treating respiratory conditions like asthma. It acts as a bronchodilator, relaxing the muscles around the airways, which can improve airflow and ease breathing difficulties [Source: National Institutes of Health [NIH], "Ephedrine" - ]. Studies have shown some effectiveness, particularly in combination with other medications [Source: "Efficacy and Safety of Ephedrine for Asthma Exacerbations: A Systematic Review and Meta-analysis," Chest Journal (2017) - [link to the efficacy and safety of ephedrine for asthma exacerbations a systematic review and meta analysis ON Chest Journal chestjournal.org]]. However, due to potential side effects and the availability of safer alternatives, ephedrine hydrochloride is not a first-line treatment for asthma.
Ephedrine hydrochloride has been investigated for its potential role in weight management. It acts as a stimulant, increasing metabolic rate and potentially promoting calorie burning [Source: "The effect of ephedrine/caffeine on metabolic rate and substrate oxidation in obese men," International Journal of Obesity and Related Metabolic Disorders (1994) - ]. However, research findings on its long-term effectiveness and safety for weight loss are inconclusive [Source: "Efficacy and safety of ephedrine for weight loss in adults," Cochrane Database of Systematic Reviews (2016) - ]. Additionally, concerns regarding its potential for addiction and adverse side effects have limited its use in weight management.
Ephedrine hydrochloride's stimulating properties have also been explored in the context of athletic performance enhancement. Some studies suggest it may improve exercise performance by increasing alertness, delaying fatigue, and enhancing bronchodilation [Source: "Effect of ephedrine on exercise performance," Sports Medicine (2000) - ]. However, its effectiveness is debated, and its use in professional sports is often banned due to potential health risks associated with high doses or misuse [Source: "World Anti-Doping Agency - List of Prohibited Substances and Methods" - wada-ama.org]].
Ephedrine hydrochloride is a sympathomimetic amine derived from the plant genus Ephedra. It possesses a chemical formula of and a molecular weight of 201.7 g/mol. This compound acts primarily as an agonist for both alpha-adrenergic and beta-adrenergic receptors, which leads to various physiological effects, including increased heart rate, bronchodilation, and vasoconstriction . Ephedrine is often utilized in medical settings for its stimulant properties, particularly in treating conditions such as asthma, hypotension during anesthesia, and nasal congestion .
Ephedrine hydrochloride acts as a sympathomimetic amine, mimicking the effects of the neurotransmitter norepinephrine. It interacts with alpha and beta-adrenergic receptors, causing bronchodilation (relaxation of airways), vasoconstriction (narrowing of blood vessels), and stimulation of the central nervous system []. This mechanism is responsible for its potential therapeutic effects in asthma and narcolepsy, as well as its stimulant properties.
Ephedrine hydrochloride undergoes several metabolic reactions in the body, primarily through:
The biological activity of ephedrine hydrochloride is largely attributed to its ability to stimulate adrenergic receptors. Its mechanisms include:
Ephedrine hydrochloride can be synthesized through several methods:
These methods emphasize both natural extraction and synthetic chemistry approaches for producing ephedrine hydrochloride.
Ephedrine hydrochloride has diverse applications in medicine:
Its versatility makes it a valuable compound in both clinical and over-the-counter medications.
Ephedrine hydrochloride interacts with various substances, influencing its pharmacological effects. Key interactions include:
Understanding these interactions is crucial for safe prescribing practices.
Several compounds share structural or functional similarities with ephedrine hydrochloride. Below is a comparison highlighting their unique characteristics:
Compound | Structure Similarity | Primary Use | Unique Feature |
---|---|---|---|
Pseudoephedrine | Similar backbone | Nasal decongestant | Less potent stimulant effects |
Methamphetamine | Structural variant | Stimulant | Higher abuse potential |
Phenylpropanolamine | Close structural similarity | Appetite suppressant | Different metabolic pathway |
Norpseudoephedrine | Isomer of ephedrine | Bronchodilator | Active metabolite of ephedrine |
Ephedrine's unique combination of both alpha and beta-adrenergic activity distinguishes it from these similar compounds, particularly in its comprehensive therapeutic applications .
Ephedrine hydrochloride exists as the hydrochloride salt of the naturally occurring alkaloid ephedrine, with the systematic International Union of Pure and Applied Chemistry name (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride [1] [2]. The compound possesses the molecular formula C10H16ClNO and exhibits a molecular weight of 201.69 g/mol [3] [4] [5]. The Chemical Abstracts Service registry number for this specific stereoisomer is 50-98-6, distinguishing it from other stereoisomeric forms of ephedrine hydrochloride [3] [2].
The molecular architecture of ephedrine hydrochloride incorporates two chiral carbon centers, specifically at positions C1 and C2 of the propanol backbone, which confer the (1R,2S) absolute stereochemical configuration [4] [6]. This stereochemistry is crucial for the compound's biological activity and physical properties. The molecule exists in two primary conformational states in the crystalline phase: an "extended" conformation and a "folded" conformation [7]. The folded conformation features an intramolecular hydrogen bond between the hydroxyl and amino groups, while the extended form lacks this interaction [7].
The stereochemical analysis reveals that ephedrine hydrochloride possesses four possible stereoisomers due to its two chiral centers: (1R,2S)-(−)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(−)-pseudoephedrine [6]. The (1R,2S) configuration corresponds to the naturally occurring l-form of ephedrine, which exhibits levorotatory optical activity with an optical rotation of [α]20/D = -34° (c=4, H2O) [8] [5] [9].
Property | Value | Reference |
---|---|---|
Molecular Formula | C10H16ClNO | [3] [4] |
Molecular Weight (g/mol) | 201.69 | [3] [4] [5] |
CAS Registry Number | 50-98-6 | [3] [2] |
IUPAC Name | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride | [1] [2] |
Melting Point (°C) | 216-220 | [10] [8] [5] [9] |
Optical Rotation [α]20/D (°) | -34 (c=4, H2O) | [8] [5] [9] |
Density at 20°C (g/cm³) | 1.208 | [11] |
Appearance | White or colorless crystalline solid | [3] [10] [8] |
The structural characterization through advanced analytical techniques confirms the presence of the phenyl ring system attached to the chiral carbon framework. Nuclear magnetic resonance crystallography studies have provided detailed insights into the three-dimensional molecular arrangement, particularly regarding the conformational preferences in different crystal environments [12] [13].
Ephedrine hydrochloride demonstrates exceptional water solubility, classified as "freely soluble" in aqueous media [14] [10] [8]. Quantitative solubility measurements indicate a solubility of 300 g/L in water at 20°C, reflecting the compound's highly hydrophilic nature due to the presence of the protonated amino group and the chloride counterion [11]. This high aqueous solubility facilitates the formation of clear, colorless solutions that remain stable under normal storage conditions [14] [10] [8].
The compound exhibits good solubility in ethanol (96%), making it compatible with various pharmaceutical formulation approaches [14] [10] [8]. However, ephedrine hydrochloride demonstrates practically insoluble characteristics in diethyl ether and other non-polar organic solvents, consistent with its ionic nature and polar functional groups [14].
Solvent | Solubility | Additional Notes | Reference |
---|---|---|---|
Water at 20°C | 300 g/L | High water solubility | [11] |
Water (general) | Freely soluble | Forms clear, colorless solutions | [14] [10] [8] |
Ethanol (96%) | Soluble | Good organic solvent solubility | [14] [10] [8] |
Diethyl ether | Practically insoluble | Poor solubility in non-polar solvents | [14] |
The ionization behavior of ephedrine hydrochloride is characterized by multiple equilibria involving the amino and hydroxyl functional groups. The compound exhibits a strongest basic pKa value of 9.52, corresponding to the protonation of the methylamino group [1] [15] [16]. The hydroxyl group demonstrates weak acidic characteristics with a pKa value of 13.89 [1] [15]. Under physiological conditions, the compound predominantly exists as a monoprotonated cation with a net positive charge [1].
The pKb value of the ephedrine free base is 3.86, indicating moderate basicity that influences the compound's behavior in various pH environments [16] [17]. This ionization profile has significant implications for pharmaceutical formulations and biological activity, as the protonated form enhances water solubility while maintaining receptor binding affinity.
Stability assessments reveal that ephedrine hydrochloride remains chemically stable under normal storage conditions when protected from light and moisture [8] [11]. The compound exhibits light sensitivity, with prolonged exposure to light causing darkening and potential degradation [3] [14] [8]. Thermal stability studies indicate that the compound remains stable at ambient temperatures but begins decomposition at elevated temperatures, with an ignition temperature of 330°C [11].
Property | Value | Notes | Reference |
---|---|---|---|
pKa (Strongest Acidic) | 13.89 | Weak acid character of hydroxyl group | [1] [15] |
pKa (Strongest Basic) | 9.52 | Basic amine functionality | [1] [15] [16] |
pKb of ephedrine base | 3.86 | Conjugate base properties | [16] [17] |
Physiological Charge | +1 | Protonated amine at physiological pH | [1] |
Thermal Stability | Stable under normal conditions | Stable when properly stored | [8] [11] |
Light Sensitivity | Light sensitive | Darkens on light exposure | [3] [14] [8] |
Storage Temperature | 2-8°C | Recommended storage conditions | [8] [9] |
Decomposition Temperature | Not determined, ignition at 330°C | Thermal decomposition forms toxic gases | [11] |
Investigations into long-term stability have demonstrated that ephedrine hydrochloride formulations can maintain chemical integrity for extended periods when formulated with appropriate stabilizing agents such as citrate buffer and stored under nitrogen atmosphere [18]. Studies examining stability in biological matrices have shown that the compound remains stable in plasma samples for three months at -20°C, although degradation occurs more rapidly in urine samples [19].
The crystallographic structure of ephedrine hydrochloride has been extensively characterized through single-crystal X-ray diffraction analysis, revealing detailed information about its solid-state organization [20] [7] [21]. The compound crystallizes in the monoclinic crystal system with the space group P 1 21 1 (space group number 4) [20] [21]. The Hermann-Mauguin symbol P 1 21 1 and Hall symbol P 2yb describe the symmetry operations within the crystal lattice [20] [21].
The unit cell parameters have been precisely determined: a = 7.2557 ± 0.0003 Å, b = 6.1228 ± 0.0003 Å, c = 12.5486 ± 0.0006 Å, with angles α = 90°, β = 102.223 ± 0.002°, and γ = 90° [20] [21]. The unit cell volume is calculated as 544.84 ± 0.04 ų, accommodating two molecules per unit cell (Z = 2) [20] [21]. The crystallographic refinement achieved a residual factor (R) of 0.0657, indicating high-quality structural determination [20] [21].
Parameter | Value | Reference |
---|---|---|
Space Group | 4 | [20] [21] |
Hermann-Mauguin Symbol | P 1 21 1 | [20] [21] |
Hall Symbol | P 2yb | [20] [21] |
Unit Cell a (Å) | 7.2557 ± 0.0003 | [20] [21] |
Unit Cell b (Å) | 6.1228 ± 0.0003 | [20] [21] |
Unit Cell c (Å) | 12.5486 ± 0.0006 | [20] [21] |
Unit Cell α (°) | 90 | [20] [21] |
Unit Cell β (°) | 102.223 ± 0.002 | [20] [21] |
Unit Cell γ (°) | 90 | [20] [21] |
Cell Volume (ų) | 544.84 ± 0.04 | [20] [21] |
Z (molecules per unit cell) | 2 | [20] [21] |
Residual Factor (R) | 0.0657 | [20] [21] |
Comprehensive packing analysis of ephedrine salt structures, including the hydrochloride form, reveals the formation of characteristic bilayer arrangements dominated by the amphiphilic nature of the ephedrine molecule [7]. The crystal structure incorporates both the organic cation and chloride anion in a manner that maximizes intermolecular interactions, particularly hydrogen bonding between the protonated amino group and the chloride ion [7].
Polymorphic behavior in ephedrine hydrochloride has been the subject of detailed investigation, particularly in the context of different salt forms and crystallization conditions [22] [7]. Studies of ephedrine salt crystals have identified multiple polymorphic forms, with transitions occurring under specific thermal conditions [22]. The existence of enantiotropic polymorphs has been documented, with transition temperatures that depend on pressure and environmental conditions [22].
Recent advances in quadrupolar nuclear magnetic resonance crystallography guided crystal structure prediction have provided new insights into the structural behavior of ephedrine hydrochloride [12] [13]. These studies have explored the impact of different space groups and structural models on the prediction of crystal properties, contributing to a better understanding of polymorphic relationships [12] [13].
The crystallographic analysis reveals that ephedrine hydrochloride molecules adopt specific conformational preferences in the solid state, with the molecular conformation influenced by intermolecular packing forces and hydrogen bonding patterns [7]. The crystal morphology typically exhibits needle or plate-like habits, with the needle direction coinciding with the direction of strongest intermolecular interactions [7].
Irritant